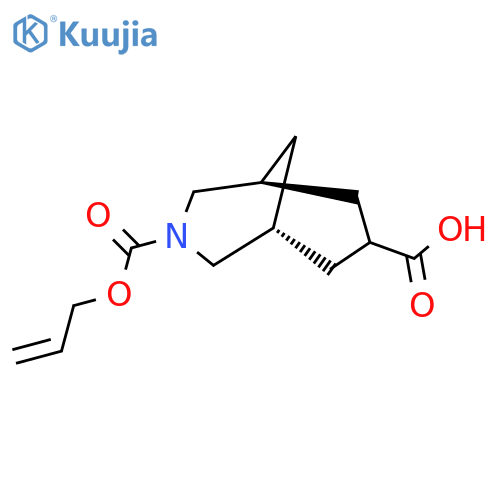Cas no 2679817-34-4 ((1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid)

2679817-34-4 structure
商品名:(1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid
(1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2679817-34-4
- EN300-28279420
- (1R,5S,7s)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
- EN300-28279468
- (1R,5S,7r)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
- (1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid
-
- インチ: 1S/C13H19NO4/c1-2-3-18-13(17)14-7-9-4-10(8-14)6-11(5-9)12(15)16/h2,9-11H,1,3-8H2,(H,15,16)/t9-,10+,11?
- InChIKey: PUIVHOSAFZUKBV-ZACCUICWSA-N
- ほほえんだ: OC(C1C[C@H]2CN(C(=O)OCC=C)C[C@@H](C1)C2)=O
計算された属性
- せいみつぶんしりょう: 253.13140809g/mol
- どういたいしつりょう: 253.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
(1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28279420-10.0g |
(1R,5S,7r)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid |
2679817-34-4 | 10g |
$7373.0 | 2023-05-24 | ||
| Enamine | EN300-28279420-0.25g |
(1R,5S,7r)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid |
2679817-34-4 | 0.25g |
$1577.0 | 2023-09-09 | ||
| Enamine | EN300-28279420-0.1g |
(1R,5S,7r)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid |
2679817-34-4 | 0.1g |
$1508.0 | 2023-09-09 | ||
| Enamine | EN300-28279420-5g |
(1R,5S,7r)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid |
2679817-34-4 | 5g |
$4972.0 | 2023-09-09 | ||
| Enamine | EN300-28279420-1g |
(1R,5S,7r)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid |
2679817-34-4 | 1g |
$1714.0 | 2023-09-09 | ||
| Enamine | EN300-28279420-1.0g |
(1R,5S,7r)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid |
2679817-34-4 | 1g |
$1714.0 | 2023-05-24 | ||
| Enamine | EN300-28279420-2.5g |
(1R,5S,7r)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid |
2679817-34-4 | 2.5g |
$3362.0 | 2023-09-09 | ||
| Enamine | EN300-28279420-5.0g |
(1R,5S,7r)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid |
2679817-34-4 | 5g |
$4972.0 | 2023-05-24 | ||
| Enamine | EN300-28279420-0.05g |
(1R,5S,7r)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid |
2679817-34-4 | 0.05g |
$1440.0 | 2023-09-09 | ||
| Enamine | EN300-28279420-10g |
(1R,5S,7r)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid |
2679817-34-4 | 10g |
$7373.0 | 2023-09-09 |
(1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid 関連文献
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
2679817-34-4 ((1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid) 関連製品
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 55290-64-7(Dimethipin)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
